Upadacitinib Tartrate

Description

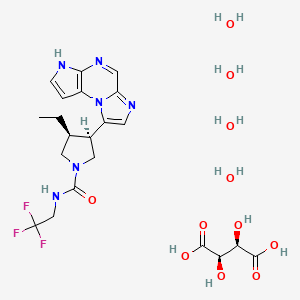

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;(3S,4R)-3-ethyl-4-(1,5,7,10-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-12-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F3N6O.C4H6O6.4H2O/c1-2-10-7-25(16(27)24-9-17(18,19)20)8-11(10)13-5-22-14-6-23-15-12(26(13)14)3-4-21-15;5-1(3(7)8)2(6)4(9)10;;;;/h3-6,10-11,21H,2,7-9H2,1H3,(H,24,27);1-2,5-6H,(H,7,8)(H,9,10);4*1H2/t10-,11+;1-,2-;;;;/m11..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LATZVDXOTDYECD-ARKNDKGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CC1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F.C(C(C(=O)O)O)(C(=O)O)O.O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CN(C[C@@H]1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33F3N6O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1607431-21-9 | |

| Record name | Upadacitinib tartrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1607431219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UPADACITINIB TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KCW9IQM02 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Upadacitinib Tartrate: A Technical Overview of its Discovery and Synthesis

Introduction

Upadacitinib (B560087), marketed under the brand name Rinvoq, is an oral, small-molecule drug classified as a selective Janus kinase (JAK) inhibitor.[1] Developed by AbbVie, it has been approved by the U.S. Food and Drug Administration (FDA) and other regulatory agencies for the treatment of several immune-mediated inflammatory diseases, including rheumatoid arthritis (RA), psoriatic arthritis, atopic dermatitis, Crohn's disease, and ulcerative colitis.[2][3] Upadacitinib's therapeutic efficacy stems from its targeted modulation of the JAK-STAT signaling pathway, a critical cascade in the immune response.[1][4] This technical guide provides an in-depth exploration of the discovery rationale, mechanism of action, and the chemical synthesis process of Upadacitinib Tartrate for researchers and drug development professionals.

Discovery and Rationale: The Pursuit of JAK1 Selectivity

The development of Upadacitinib was driven by the need for a more targeted approach to inhibiting the Janus kinase family. The JAK family comprises four intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play pivotal roles in transducing signals from cytokines and growth factors, which are crucial for immune cell function and hematopoiesis.[1][3][5]

First-generation JAK inhibitors, such as Tofacitinib, were designed as pan-JAK inhibitors, targeting multiple JAK isoforms.[6] While effective, this broad inhibition was associated with dose-limiting side effects, such as anemia, which was hypothesized to be linked to the inhibition of JAK2.[6][7] This created a compelling rationale for developing second-generation inhibitors with greater selectivity for specific JAK enzymes to improve the benefit-risk profile.[6][8]

The discovery of Upadacitinib (also known as ABT-494) was the result of a structure-based drug design approach.[6] The goal was to engineer a molecule that would potently and selectively inhibit JAK1, which is critical for signaling numerous pro-inflammatory cytokines like IL-6 and interferon-gamma (IFNγ), while sparing other JAK isoforms.[2][6][9] By selectively targeting JAK1, the therapeutic aim was to effectively suppress the inflammatory cascade central to autoimmune diseases while minimizing the off-target effects associated with the inhibition of JAK2 (involved in erythropoiesis) and JAK3 (involved in immunosurveillance).[6][7][10] This targeted approach was hypothesized to lead to a more favorable safety and tolerability profile.[6]

Mechanism of Action: Modulating the JAK-STAT Pathway

Upadacitinib exerts its therapeutic effect by inhibiting the Janus kinase-signal transducers and activators of transcription (JAK-STAT) pathway.[2] This pathway is a primary communication route for numerous cytokines and growth factors involved in inflammation and immunity.[1]

The process begins when a cytokine binds to its specific receptor on the cell surface. This binding event activates the associated JAK enzymes, which then phosphorylate each other and the receptor itself.[1] These phosphorylated sites act as docking points for STAT proteins. Once docked, the STATs are phosphorylated by the activated JAKs, causing them to dimerize and translocate into the cell nucleus.[1] Inside the nucleus, the STAT dimers bind to DNA and regulate the transcription of target genes, many of which are pro-inflammatory.[1][3]

Upadacitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site within the kinase domain of JAK1.[9] This action prevents the phosphorylation and activation of STATs, thereby blocking the downstream signaling cascade and reducing the expression of inflammatory genes.[3][4] Its high selectivity for JAK1 ensures that it preferentially interferes with signaling from cytokines that rely on JAK1, while having less impact on pathways mediated by other JAK isoforms.[1]

Chemical Synthesis Process

The synthesis of Upadacitinib is a multi-step process that involves the construction of two key fragments, which are then coupled to form the final molecule. The main structural components are a chiral (3R,4S)-3-ethyl-4-aminopyrrolidine derivative and a pyrrolo[2,3-b]pyrazine heterocyclic core.[11] While various synthetic routes have been published, a convergent approach is commonly described.[12][13]

A representative synthesis can be outlined as follows:

-

Synthesis of the Pyrrolo[2,3-b]pyrazine Core: This heterocyclic system serves as the anchor for the molecule. Its synthesis often starts from simpler pyrimidine (B1678525) or pyrrole (B145914) precursors, which are elaborated through a series of cyclization and functionalization reactions.[14][15]

-

Synthesis of the Chiral Pyrrolidine (B122466) Fragment: The stereochemistry of this fragment is crucial for the drug's activity. An enantioselective synthesis is required to produce the desired (3S,4R) configuration. One notable approach involves an asymmetric hydrogenation of a tetrasubstituted olefin to establish the two critical stereocenters.[12]

-

Coupling of Fragments: The two key intermediates, the pyrrolo[2,3-b]pyrazine core and the chiral pyrrolidine, are joined together, typically through a nucleophilic substitution or a cross-coupling reaction like the Buchwald-Hartwig amination.[16]

-

Final Functionalization: The final steps involve the installation of the trifluoroethyl urea (B33335) moiety. This is often achieved by reacting the secondary amine on the pyrrolidine ring with a suitable reagent like 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by the addition of 2,2,2-trifluoroethylamine (B1214592).[16]

-

Tartrate Salt Formation: The final active pharmaceutical ingredient (API) is often converted into a salt to improve its physicochemical properties, such as stability and solubility. Upadacitinib is formulated as a tartrate salt.[17][18] The formation of specific crystalline salt forms can also be a critical step for purification and ensuring consistent product quality.[17][19]

Quantitative Pharmacological Data

The selectivity of Upadacitinib for JAK1 is a defining characteristic of its pharmacological profile. This selectivity has been quantified through various in vitro assays.

Table 1: In Vitro JAK Enzyme Inhibition

This table summarizes the half-maximal inhibitory concentrations (IC50) of Upadacitinib against recombinant JAK enzymes, demonstrating its potency and selectivity at a biochemical level.

| JAK Isoform | IC50 (nM) | Selectivity Ratio (vs. JAK1) |

| JAK1 | 43 | 1x |

| JAK2 | 200 | ~5x |

| JAK3 | >1000 | >23x |

| TYK2 | >1000 | >23x |

(Data synthesized from multiple sources indicating high selectivity for JAK1 over other isoforms. Absolute values may vary between assays, but the selectivity profile is consistent).[10][20]

Table 2: Cellular Assay for JAK Inhibition

This table presents data from cellular assays, which measure the ability of Upadacitinib to inhibit cytokine-induced STAT phosphorylation in human cells. This provides a more physiologically relevant measure of its functional selectivity.

| Cellular Pathway | Mediating JAKs | Cytokine Stimulus | Measured Endpoint | IC50 (nM) | Selectivity (vs. JAK1/3) |

| JAK1 / JAK3 | JAK1, JAK3 | IL-7 | pSTAT5 | - | - |

| JAK1 / JAK2 | JAK1, JAK2 | IL-6 | pSTAT3 | - | - |

| JAK2 / JAK2 | JAK2 | GM-CSF | pSTAT5 | - | >60x |

(Data indicates that Upadacitinib is approximately 60-fold more selective for inhibiting JAK1-dependent signaling over JAK2-dependent signaling in cellular assays).[6][7]

Key Experimental Protocols

The following protocols are representative methodologies for the synthesis and characterization of Upadacitinib.

A. Protocol: Synthesis of the Urea Moiety (Final Step)

This protocol describes the formation of the trifluoroethyl urea group on the coupled pyrrolidine-pyrrolo[2,3-b]pyrazine intermediate.

-

Materials: (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)pyrrolidine (Intermediate), 1,1'-Carbonyldiimidazole (CDI), 2,2,2-Trifluoroethylamine, Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran), Nitrogen or Argon atmosphere.

-

Procedure:

-

To a solution of 2,2,2-trifluoroethylamine in an anhydrous solvent under an inert atmosphere, add CDI portion-wise at room temperature.

-

Stir the reaction mixture for 1-2 hours to form the corresponding imidazolide (B1226674) active intermediate.

-

In a separate flask, dissolve the (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)pyrrolidine intermediate in the anhydrous solvent.

-

Slowly add the solution of the intermediate to the activated trifluoroethylamine mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography to yield Upadacitinib free base.[16]

-

B. Protocol: In Vitro Biochemical JAK Kinase Assay

This protocol outlines a general method for determining the IC50 values of an inhibitor against isolated JAK enzymes.

-

Materials: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; peptide substrate (e.g., a poly-Glu-Tyr polymer); ATP (with a radiolabel like [γ-³³P]ATP); Upadacitinib (or test compound) at various concentrations; kinase reaction buffer; 96-well filter plates; scintillation counter.

-

Procedure:

-

Prepare serial dilutions of Upadacitinib in DMSO and then dilute into the kinase reaction buffer.

-

In a 96-well plate, add the kinase reaction buffer, the specific JAK enzyme, and the peptide substrate.

-

Add the diluted Upadacitinib solutions to the appropriate wells. Include control wells with DMSO only (0% inhibition) and a known potent inhibitor (100% inhibition).

-

Initiate the kinase reaction by adding the ATP/[γ-³³P]ATP mixture to all wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

-

Dry the plate and measure the radioactivity in each well using a scintillation counter.

-

Calculate the percent inhibition for each concentration of Upadacitinib and plot the data to determine the IC50 value using non-linear regression analysis.[20]

-

C. Protocol: Cellular STAT Phosphorylation Assay

This protocol describes how to measure the functional inhibition of JAK signaling in a cellular context using human whole blood.

-

Materials: Fresh human whole blood, Upadacitinib (or test compound), cytokine stimulant (e.g., IL-6 for JAK1/2, GM-CSF for JAK2), fixation buffer (e.g., paraformaldehyde-based), permeabilization buffer (e.g., methanol-based), fluorescently-labeled anti-phospho-STAT antibody (e.g., anti-pSTAT3-Alexa Fluor 647), flow cytometer.

-

Procedure:

-

Pre-incubate aliquots of whole blood with serial dilutions of Upadacitinib or DMSO vehicle control for a defined period (e.g., 1 hour) at 37°C.

-

Add the specific cytokine stimulant (e.g., IL-6) to each tube to activate the JAK-STAT pathway and incubate for a short period (e.g., 15 minutes) at 37°C.

-

Immediately stop the stimulation and fix the cells by adding a fixation buffer.

-

Permeabilize the cells by adding a cold permeabilization buffer to allow antibody entry.

-

Stain the cells by adding the fluorescently-labeled anti-phospho-STAT antibody.

-

Analyze the samples on a flow cytometer, gating on a specific leukocyte population (e.g., CD4+ T cells or monocytes).

-

Quantify the median fluorescence intensity (MFI) of the phospho-STAT signal in the gated population for each condition.

-

Calculate the percent inhibition based on the MFI relative to controls and determine the IC50 value.[4][6]

-

Conclusion

The discovery and development of Upadacitinib represent a significant advance in the targeted treatment of autoimmune diseases.[8] Its design as a selective JAK1 inhibitor was a deliberate strategy to optimize the benefit-risk profile compared to earlier, less selective JAK inhibitors.[6] The complex, multi-step synthesis, highlighted by the construction of a stereochemically-defined pyrrolidine core, delivers a potent molecule that effectively modulates the pro-inflammatory JAK-STAT signaling pathway.[12] The quantitative data from both biochemical and cellular assays confirm its intended selectivity for JAK1, providing a clear mechanism for its clinical efficacy.[2][6] This comprehensive understanding of its discovery, mechanism, and synthesis is vital for the ongoing research and development of next-generation targeted immunomodulatory therapies.

References

- 1. What is the mechanism of Upadacitinib? [synapse.patsnap.com]

- 2. Upadacitinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Upadacitinib: Uses; Mechanism of Action; Administration and Contraindications_Chemicalbook [chemicalbook.com]

- 4. droracle.ai [droracle.ai]

- 5. scholars.nova.edu [scholars.nova.edu]

- 6. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. WO2021123288A1 - Process and intermediates for the preparation of upadacitinib - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. patents.justia.com [patents.justia.com]

- 14. A green route for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives catalyzed by β-cyclodextrin - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The synthesis method of Upadacitinib hemihydrate_Chemicalbook [chemicalbook.com]

- 17. US12091414B2 - Crystalline form of Di-p-toluoyl-L-tartrate of upadacitinib - Google Patents [patents.google.com]

- 18. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 19. data.epo.org [data.epo.org]

- 20. academic.oup.com [academic.oup.com]

Upadacitinib Tartrate mechanism of action in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Upadacitinib (B560087) Tartrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Upadacitinib (also known as ABT-494) is a second-generation small molecule inhibitor of the Janus kinase (JAK) family of enzymes, designed for greater selectivity for JAK1 over other JAK isoforms.[1][2] The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous pro-inflammatory cytokines, and its dysregulation is implicated in the pathogenesis of many immune-mediated inflammatory diseases.[3] Upadacitinib functions as an adenosine (B11128) triphosphate (ATP)-competitive inhibitor, effectively blocking the downstream signaling of key cytokines involved in inflammation.[4][5] This technical guide details the in vitro mechanism of action of Upadacitinib, presenting quantitative data on its potency and selectivity, outlining the experimental protocols used for its characterization, and visualizing the core signaling pathways and workflows.

The JAK-STAT Signaling Pathway and Upadacitinib's Core Mechanism

The canonical JAK-STAT pathway is a primary mechanism for transducing signals from extracellular cytokines into gene expression changes within a cell.[6] The process is initiated when a cytokine binds to its specific cell-surface receptor, causing the associated intracellular JAKs to come into close proximity and activate each other via trans-phosphorylation.[7] These activated JAKs then phosphorylate tyrosine residues on the receptor's cytoplasmic tails, creating docking sites for STAT proteins.[4] Once recruited, STATs are phosphorylated by the JAKs, leading them to form homo- or heterodimers.[4] These STAT dimers translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes, many of which are pro-inflammatory.[4][7]

Upadacitinib exerts its effect by acting as an ATP-competitive inhibitor at the kinase domain of JAK enzymes.[5][8][9] By binding to the ATP pocket, it blocks the phosphorylation of JAKs and, consequently, the phosphorylation and activation of the downstream STAT proteins.[4] This disruption of the signaling cascade prevents the nuclear translocation of STAT dimers and the subsequent transcription of inflammatory genes.[4][6]

Caption: The JAK-STAT signaling pathway and the inhibitory mechanism of Upadacitinib.

In Vitro Potency and Selectivity Profile

The therapeutic hypothesis behind Upadacitinib's development is that greater selectivity for JAK1 over other JAK family members will lead to a more favorable benefit-risk profile.[1][2] This selectivity has been extensively characterized using both cell-free enzymatic assays and cell-based functional assays.

Enzymatic Assays

Enzymatic assays measure the direct inhibition of isolated, recombinant JAK enzymes. The results consistently demonstrate that Upadacitinib is most potent against JAK1.

| Target Kinase | IC₅₀ (µM)[4][8] | Selectivity Ratio vs. JAK1 |

| JAK1 | 0.043 | 1x |

| JAK2 | 0.12 | ~3x |

| JAK3 | 2.3 | ~53x |

| TYK2 | 4.7 | ~109x |

| Table 1: Potency of Upadacitinib against isolated JAK enzymes in biochemical assays. |

Cellular Assays

Cellular assays provide a more physiologically relevant context by measuring the inhibition of JAK-mediated signaling within cells. In engineered cell lines expressing individual JAKs, Upadacitinib demonstrated a more pronounced selectivity profile compared to enzymatic assays.[4][8]

| Cellular Selectivity | Fold Selectivity vs. JAK1 |

| vs. JAK2 | >40-fold (~60-fold in other studies)[1][4] |

| vs. JAK3 | >130-fold (>100-fold in other studies)[1][4] |

| vs. TYK2 | >190-fold[4][8] |

| Table 2: Selectivity of Upadacitinib in engineered cellular systems. |

Inhibition of Cytokine-Mediated Signaling in Human Cells

To confirm its mechanism and selectivity, Upadacitinib was tested for its ability to inhibit STAT phosphorylation induced by various cytokines in human primary cells, such as peripheral blood mononuclear cells (PBMCs) and whole blood.[1][10][11] These experiments confirm that Upadacitinib potently inhibits pathways dependent on JAK1 while sparing those primarily dependent on other JAKs.[1]

| Cytokine Stimulus | Key JAKs Involved | Downstream STAT | Potency of Upadacitinib | Reference(s) |

| IL-6 | JAK1/JAK2 | STAT3 | Potent Inhibition | [1][12] |

| IFN-γ | JAK1/JAK2 | STAT1 | Potent Inhibition | [1][12] |

| IL-2, IL-15 | JAK1/JAK3 | STAT5 | Potent Inhibition (driven by JAK1) | [1][10][11] |

| IL-4 | JAK1/JAK3 | STAT6 | Potent Inhibition | [10][11] |

| Erythropoietin (EPO) | JAK2/JAK2 | STAT5 | Low Potency (~60-fold less potent than on JAK1-dependent pathways) | [1] |

| GM-CSF | JAK2/JAK2 | STAT5 | Moderate-to-High Potency | [11][12] |

| Table 3: Summary of Upadacitinib's inhibitory activity on cytokine-induced STAT phosphorylation in human primary cells. |

In human whole blood assays measuring the inhibition of IL-6 signaling, the IC₅₀ values for Upadacitinib were 0.207 µM in the CD3+ T-cell population and 0.078 µM in the CD14+ monocytic population.[1]

Experimental Protocols

The characterization of Upadacitinib's in vitro mechanism of action relies on standardized biochemical and cellular assays.

Protocol: Enzymatic Kinase Inhibition Assay

This assay quantifies the direct inhibition of a purified kinase enzyme.

-

Reagents & Components:

-

Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme.

-

Specific peptide substrate for the kinase.

-

ATP (at or near the Kₘ concentration).

-

Upadacitinib Tartrate (serially diluted).

-

Assay buffer (containing MgCl₂, DTT, and other cofactors).

-

-

Procedure:

-

The JAK enzyme is pre-incubated with serially diluted concentrations of Upadacitinib in an assay plate for a defined period (e.g., 15-30 minutes) at room temperature.

-

The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.

-

The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is terminated by adding a stop solution (e.g., EDTA).

-

The amount of phosphorylated substrate is quantified. This can be done using various methods, such as mobility-shift assays (e.g., Caliper), radiometric assays (³³P-ATP), or luminescence-based assays that measure remaining ATP.

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each Upadacitinib concentration relative to a no-inhibitor control.

-

The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.

-

Protocol: Cellular Phospho-STAT (pSTAT) Inhibition Assay via Flow Cytometry

This assay measures the functional consequence of JAK inhibition within intact cells.[10][13]

-

Cell Preparation:

-

Isolate PBMCs from healthy human donor blood using density gradient centrifugation (e.g., Ficoll-Paque) or use fresh whole blood anticoagulated with heparin.

-

-

Inhibitor Incubation:

-

Aliquot cells into a 96-well plate.

-

Add serially diluted concentrations of Upadacitinib to the wells and incubate for a specified time (e.g., 1-2 hours) at 37°C in a CO₂ incubator.

-

-

Cytokine Stimulation:

-

Add a pre-determined concentration of a specific cytokine (e.g., IL-6 to assess JAK1/2, IL-2 to assess JAK1/3) to the wells to stimulate the signaling pathway.

-

Incubate for a short period (e.g., 15-30 minutes) at 37°C.

-

-

Fixation and Permeabilization:

-

Stop the stimulation by immediately fixing the cells with a formaldehyde-based buffer.

-

Permeabilize the cells using a methanol (B129727) or detergent-based buffer to allow antibodies to access intracellular proteins.

-

-

Antibody Staining:

-

Stain the cells with a cocktail of fluorescently-labeled antibodies. This includes:

-

An antibody specific for the phosphorylated STAT of interest (e.g., Alexa Fluor 647 anti-pSTAT3).

-

Cell surface marker antibodies to identify specific leukocyte populations (e.g., anti-CD3 for T-cells, anti-CD14 for monocytes).

-

-

-

Data Acquisition and Analysis:

-

Acquire data on a multi-color flow cytometer.

-

Gate on the specific cell populations (e.g., CD3+ T-cells).

-

Determine the median fluorescence intensity (MFI) of the pSTAT signal within each gated population.

-

Calculate the percent inhibition of the pSTAT MFI at each Upadacitinib concentration compared to the stimulated control without inhibitor.

-

Determine the IC₅₀ value by fitting the concentration-response curve.

-

Caption: Experimental workflow for a cellular phospho-STAT (pSTAT) inhibition assay.

Conclusion

The in vitro characterization of this compound provides a clear and compelling mechanism of action. Through direct enzymatic and functional cellular assays, it has been established as a potent inhibitor of the JAK-STAT signaling pathway.[3][4] The quantitative data robustly supports its designed profile as a selective JAK1 inhibitor, with significantly greater potency for JAK1 compared to JAK2, JAK3, and TYK2.[1][4][8] This selectivity, demonstrated by its differential inhibition of various cytokine-induced signaling pathways in human cells, forms the mechanistic basis for its therapeutic application in a range of immune-mediated inflammatory diseases.[2][14]

References

- 1. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Upadacitinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Modeling Insights into Upadacitinib Selectivity upon Binding to JAK Protein Family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RINVOQ® (upadacitinib) Mechanism of Action [rinvoqhcp.com]

- 7. benchchem.com [benchchem.com]

- 8. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Upadacitinib Tartrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Upadacitinib, an oral Janus kinase (JAK) inhibitor, has emerged as a significant therapeutic agent for various immune-mediated inflammatory diseases.[1][2][3] This technical guide provides a comprehensive overview of the preclinical pharmacology of Upadacitinib, detailing its mechanism of action, selectivity, and efficacy in preclinical models. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Upadacitinib was designed to selectively inhibit JAK1, a critical enzyme in the signaling pathways of numerous pro-inflammatory cytokines.[4][5] By targeting JAK1, Upadacitinib modulates the inflammatory cascade that contributes to the pathophysiology of diseases such as rheumatoid arthritis.[6][7] This document summarizes key preclinical data, outlines detailed experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.

Mechanism of Action and In Vitro Pharmacology

Upadacitinib functions as an adenosine (B11128) triphosphate (ATP)-competitive inhibitor of JAK enzymes, with a pronounced selectivity for JAK1.[1][8] Inhibition of JAK1 prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby interrupting the downstream signaling of various pro-inflammatory cytokines.[9][10][11]

Kinase Inhibition Profile

The inhibitory activity of Upadacitinib against the four members of the JAK family was assessed in both biochemical and cellular assays.

Table 1: In Vitro Inhibitory Potency of Upadacitinib against JAK Isoforms

| Assay Type | Target | IC50 (nM) | Fold Selectivity vs. JAK1 |

| Biochemical Assays | JAK1 | 43 - 47 | 1 |

| JAK2 | 109 - 120 | ~2.5 | |

| JAK3 | 2100 - 2304 | ~49 | |

| TYK2 | 4690 - 4700 | ~100 | |

| Cellular Assays | JAK1 | 14 | 1 |

| (Engineered Ba/F3 cells) | JAK2 | 593 | ~42 |

| JAK3 | 1820 | ~130 | |

| TYK2 | 2660 | ~190 | |

| Data compiled from multiple sources.[1][12] |

Cellular Activity

In cellular assays using engineered murine pro-B lymphocyte (Ba/F3) cell lines expressing individual human JAKs, Upadacitinib demonstrated potent inhibition of JAK1-dependent signaling.[1] Furthermore, in human peripheral blood mononuclear cells (PBMCs), Upadacitinib effectively inhibited the phosphorylation of STATs induced by various cytokines, confirming its mechanism of action in a more physiologically relevant system.

Table 2: Cellular Inhibitory Activity of Upadacitinib on Cytokine-Induced STAT Phosphorylation

| Cytokine | JAK Pathway | Downstream Readout | Cell Type | IC50 (nM) |

| IL-6 | JAK1/JAK2 | pSTAT3 | Human Whole Blood | 45 |

| IFN-γ | JAK1/JAK2 | pSTAT1 | Human PBMCs | 60 |

| IL-2 | JAK1/JAK3 | pSTAT5 | Human T-cell blasts | 12 |

| IL-7 | JAK1/JAK3 | pSTAT5 | Human T-cell blasts | 15 |

| GM-CSF | JAK2/JAK2 | pSTAT5 | Human Monocytes | >1000 |

| Erythropoietin | JAK2/JAK2 | pSTAT5 | UT-7 cells | >1000 |

| Data synthesized from multiple preclinical studies. |

In Vivo Pharmacology

The in vivo efficacy of Upadacitinib has been demonstrated in several animal models of inflammatory diseases, most notably in the rat adjuvant-induced arthritis (AIA) model, a well-established preclinical model of rheumatoid arthritis.[8][12]

Efficacy in Rat Adjuvant-Induced Arthritis (AIA) Model

Oral administration of Upadacitinib in the rat AIA model resulted in a dose- and exposure-dependent reduction in paw swelling and protection against bone destruction.[12]

Table 3: In Vivo Efficacy of Upadacitinib in the Rat Adjuvant-Induced Arthritis (AIA) Model

| Dose (mg/kg, oral) | Treatment Schedule | Paw Swelling Inhibition (%) | Bone Erosion Protection (%) |

| 1 | Once Daily | ~25 | Not Reported |

| 3 | Once Daily | ~50 | Significant |

| 10 | Once Daily | >75 | Significant |

| Data represents a summary of findings from preclinical studies.[12] |

Preclinical Pharmacokinetics

Pharmacokinetic studies in preclinical species have characterized the absorption, distribution, metabolism, and excretion (ADME) profile of Upadacitinib.

Table 4: Summary of Preclinical Pharmacokinetic Parameters of Upadacitinib

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t1/2 (hr) | Oral Bioavailability (%) |

| Rat | 10 (oral) | Oral | ~1500 | ~1.0 | ~4500 | ~2-3 | ~31 |

| Dog | 1 (oral) | Oral | ~200 | ~1.5 | ~800 | ~2-3 | ~77 |

| Data compiled from non-clinical study reports.[1] |

Experimental Protocols

In Vitro JAK Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Upadacitinib against recombinant human JAK enzymes.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP (Adenosine triphosphate)

-

Upadacitinib (serially diluted)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

Procedure:

-

Prepare serial dilutions of Upadacitinib in DMSO and then dilute in assay buffer.

-

Add the diluted Upadacitinib or vehicle (DMSO) to the wells of a 384-well plate.

-

Add the JAK enzyme and peptide substrate solution to each well.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each enzyme.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of Upadacitinib and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Phospho-STAT (pSTAT) Inhibition Assay

Objective: To measure the inhibitory effect of Upadacitinib on cytokine-induced STAT phosphorylation in a cellular context.

Materials:

-

Engineered cell lines (e.g., Ba/F3) expressing specific JAKs or primary human cells (e.g., PBMCs).

-

Cytokine stimulant (e.g., IL-6, IFN-γ).

-

Upadacitinib (serially diluted).

-

Cell culture medium.

-

Phosphate-buffered saline (PBS).

-

Fixation and permeabilization buffers.

-

Fluorophore-conjugated antibodies against phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5).

-

Flow cytometer.

Procedure:

-

Seed the cells in 96-well plates and allow them to adhere or stabilize.

-

Pre-incubate the cells with serial dilutions of Upadacitinib or vehicle for 1-2 hours.

-

Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

-

Fix the cells to preserve the phosphorylation state.

-

Permeabilize the cells to allow antibody access to intracellular proteins.

-

Stain the cells with a fluorophore-conjugated anti-pSTAT antibody.

-

Wash the cells to remove unbound antibody.

-

Acquire data on a flow cytometer, measuring the fluorescence intensity of the pSTAT signal in each sample.

-

Calculate the percent inhibition of STAT phosphorylation for each Upadacitinib concentration and determine the IC50 value.

Rat Adjuvant-Induced Arthritis (AIA) Model

Objective: To evaluate the in vivo efficacy of Upadacitinib in a preclinical model of rheumatoid arthritis.

Materials:

-

Lewis rats (male or female, specific strain as per study design).

-

Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis.

-

Upadacitinib formulated for oral administration.

-

Vehicle control.

-

Calipers for measuring paw thickness or a plethysmometer for paw volume.

-

Micro-CT scanner for bone erosion assessment.

Procedure:

-

Induce arthritis by a single intradermal injection of CFA into the base of the tail or a hind paw of the rats on day 0.

-

Monitor the rats daily for clinical signs of arthritis, such as paw swelling, erythema, and joint stiffness.

-

On a predetermined day post-induction (e.g., day 10-12, upon disease onset), randomize the animals into treatment groups (vehicle control, different doses of Upadacitinib).

-

Administer Upadacitinib or vehicle orally once or twice daily for a specified duration (e.g., 14-21 days).

-

Measure paw volume or thickness at regular intervals throughout the study.

-

At the end of the study, euthanize the animals and collect hind paws for histological analysis and/or micro-CT imaging to assess bone and cartilage damage.

-

Analyze the data to determine the effect of Upadacitinib on paw swelling, arthritis scores, and bone erosion compared to the vehicle control group.

Visualizations

JAK-STAT Signaling Pathway and Upadacitinib's Point of Intervention

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. s3.pgkb.org [s3.pgkb.org]

- 3. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of Upadacitinib in Healthy Subjects and Subjects With Rheumatoid Arthritis, Crohn's Disease, Ulcerative Colitis, or Atopic Dermatitis: Population Analyses of Phase 1 and 2 Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of the Effect of Hepatic Impairment on Upadacitinib Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor Adagrasib in Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Population Pharmacokinetics of Upadacitinib in Healthy Subjects and Subjects with Rheumatoid Arthritis: Analyses of Phase I and II Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of microsome and hepatocyte scaling factors for in vitro/in vivo extrapolation in the rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clinical Pharmacokinetics of Upadacitinib: Review of Data Relevant to the Rheumatoid Arthritis Indication - PMC [pmc.ncbi.nlm.nih.gov]

Upadacitinib Tartrate: A Deep Dive into its JAK1 Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Upadacitinib (B560087), an oral Janus kinase (JAK) inhibitor, has emerged as a significant therapeutic agent in the management of several chronic inflammatory diseases.[1] Its efficacy is rooted in the modulation of the JAK-STAT signaling pathway, a critical cascade in immune cell function.[1] A key characteristic of upadacitinib is its preferential inhibition of JAK1 over other members of the JAK family, namely JAK2, JAK3, and tyrosine kinase 2 (TYK2). This selectivity is hypothesized to contribute to its favorable benefit-risk profile by targeting key pro-inflammatory cytokine pathways while minimizing effects on pathways mediated by other JAKs.[1] This technical guide provides a comprehensive overview of the JAK1 selectivity profile of upadacitinib tartrate, detailing the quantitative data from key assays, the experimental methodologies employed, and the underlying signaling pathways.

Data Presentation: Quantitative Selectivity Profile

The selectivity of upadacitinib has been quantified through various in vitro assays, primarily biochemical enzymatic assays and cellular assays. The data consistently demonstrates a higher potency for JAK1 inhibition.

Table 1: Enzymatic Assay Data - IC50 Values

The half-maximal inhibitory concentration (IC50) values from enzymatic assays illustrate upadacitinib's inhibitory activity against isolated JAK enzymes.

| Janus Kinase (JAK) Isoform | IC50 (nM) |

| JAK1 | 43 |

| JAK2 | 120 |

| JAK3 | 2300 |

| TYK2 | 4700 |

Data sourced from enzymatic assays demonstrating the concentration of upadacitinib required to inhibit 50% of the enzymatic activity of each JAK isoform.[1]

Table 2: Cellular Assay Data - IC50 Values and Selectivity Ratios

Cellular assays provide a more physiologically relevant context by measuring the inhibition of JAK activity within a cellular environment. These assays often utilize engineered cell lines that depend on specific JAK isoforms for proliferation or signaling.

| Janus Kinase (JAK) Isoform | Cellular IC50 (nM) | Selectivity Ratio (vs. JAK1) |

| JAK1 | 14 | 1x |

| JAK2 | 593 | >40x |

| JAK3 | 1860 | ~130x |

| TYK2 | 2715 | ~190x |

Data from cellular assays in engineered cell lines, indicating the concentration of upadacitinib needed to inhibit 50% of the function of each JAK isoform and the fold-selectivity for JAK1 over other isoforms.[2]

Experimental Protocols

The characterization of upadacitinib's JAK1 selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for the key assays cited.

Biochemical Enzymatic Kinase Assay

Objective: To determine the direct inhibitory activity of upadacitinib on the kinase activity of purified JAK enzymes.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are purified. A synthetic peptide substrate, such as a poly(Glu, Tyr) peptide, is used.

-

Assay Buffer: A typical kinase assay buffer consists of HEPES, MgCl2, MnCl2, DTT, and BSA.

-

Inhibitor Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.

-

Kinase Reaction:

-

The JAK enzyme, peptide substrate, and varying concentrations of upadacitinib (or DMSO as a vehicle control) are combined in the wells of a microplate.

-

The reaction is initiated by the addition of adenosine (B11128) triphosphate (ATP). The final ATP concentration is typically at or near the Michaelis constant (Km) for each respective JAK enzyme to ensure competitive binding conditions.

-

The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

-

Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. A common method is the use of an antibody that specifically recognizes the phosphorylated substrate. This can be detected using various methods, such as time-resolved fluorescence resonance energy transfer (TR-FRET) or a luminescence-based assay (e.g., ADP-Glo™).

-

Data Analysis: The signal from each concentration of upadacitinib is normalized to the control wells (0% inhibition for DMSO and 100% inhibition for no enzyme). The IC50 values are then calculated by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Cellular STAT Phosphorylation Assay

Objective: To measure the inhibitory effect of upadacitinib on cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins in a cellular context.

Methodology:

-

Cell Lines: Engineered pro-B cell lines, such as Ba/F3, are commonly used. These cells are dependent on interleukin-3 (IL-3) for survival and proliferation. By transfecting these cells to express specific cytokine receptors and their associated JAKs, their survival becomes dependent on the activity of the engineered JAK pathway. For example, a Ba/F3 cell line expressing the erythropoietin (EPO) receptor will rely on JAK2 for survival upon EPO stimulation.

-

Cell Culture and Treatment:

-

The engineered Ba/F3 cells are cultured in appropriate media. Prior to the assay, cells are often starved of cytokines to reduce baseline STAT phosphorylation.

-

Cells are then pre-incubated with various concentrations of upadacitinib or DMSO for a specified time (e.g., 1-2 hours).

-

-

Cytokine Stimulation: Cells are stimulated with a specific cytokine to activate the target JAK pathway. The choice of cytokine depends on the JAK isoform being investigated:

-

JAK1-dependent signaling: Interleukin-6 (IL-6) or Interferon-gamma (IFNγ).

-

JAK2-dependent signaling: Erythropoietin (EPO) or Granulocyte-macrophage colony-stimulating factor (GM-CSF).

-

JAK1/JAK3-dependent signaling: Interleukin-2 (IL-2) or Interleukin-7 (IL-7).

-

The stimulation is carried out for a short period (e.g., 15-30 minutes) at 37°C.

-

-

Cell Fixation and Permeabilization:

-

The stimulation is stopped by fixing the cells with a fixative agent like paraformaldehyde.

-

The cell membrane is then permeabilized using an agent such as methanol (B129727) to allow intracellular antibody staining.

-

-

Immunostaining and Flow Cytometry:

-

Cells are stained with fluorescently labeled antibodies specific for the phosphorylated form of a particular STAT protein (e.g., anti-pSTAT3, anti-pSTAT5).

-

The fluorescence intensity of the stained cells is then analyzed using a flow cytometer. The mean fluorescence intensity (MFI) is proportional to the amount of phosphorylated STAT.

-

-

Data Analysis: The MFI values are used to determine the percentage of inhibition of STAT phosphorylation at each upadacitinib concentration relative to the cytokine-stimulated control. IC50 values are then calculated using a dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: The JAK-STAT signaling pathway and the inhibitory action of upadacitinib on JAK1.

Experimental Workflow Diagram: Cellular STAT Phosphorylation Assay

References

An In-depth Technical Guide to Early-Stage Research on Upadacitinib Tartrate Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research concerning the metabolites of Upadacitinib, a selective Janus kinase 1 (JAK1) inhibitor. Understanding the metabolic fate of Upadacitinib is crucial for its clinical development, offering insights into its pharmacokinetics, potential drug-drug interactions, and overall safety profile. This document synthesizes available data on its metabolic pathways, bioanalytical methodologies, and the signaling cascade it modulates.

Pharmacokinetics and Metabolism Overview

Upadacitinib is an orally administered drug developed for the treatment of several chronic inflammatory diseases, including rheumatoid arthritis, atopic dermatitis, and Crohn's disease.[1][2] Its therapeutic effect stems from the inhibition of the JAK-STAT signaling pathway, which is central to the inflammatory process.[3]

Absorption, Distribution, Metabolism, and Excretion (ADME)

Upadacitinib exhibits dose-proportional pharmacokinetics. Following oral administration of the extended-release formula, it is absorbed with a median time to maximum plasma concentration (Tmax) of 2 to 4 hours. Steady-state concentrations are achieved within four days of once-daily dosing.[4] The drug is approximately 52% bound to plasma proteins.[5]

Metabolism is the primary route of elimination for Upadacitinib. In vitro studies have demonstrated that it is metabolized predominantly by the cytochrome P450 (CYP) enzyme CYP3A4, with a minor contribution from CYP2D6.[2][5] The parent drug is the primary active moiety. In a human radiolabeled study, unchanged Upadacitinib accounted for approximately 79% of the total radioactivity in plasma.[6][7]

Excretion occurs via both feces and urine. Upadacitinib is eliminated mainly as the unchanged parent drug in feces (38%) and urine (24%).[1][4] Metabolites constitute approximately 34% of the total excreted dose.[4][8] The mean terminal elimination half-life ranges from 8 to 14 hours.[1][4]

Summary of Pharmacokinetic Parameters

The table below summarizes key pharmacokinetic characteristics of Upadacitinib (extended-release formulation).

| Parameter | Value | Reference |

| Tmax (Median) | 2 - 4 hours | |

| T1/2 (Harmonic Mean) | 8 - 14 hours | [4] |

| Plasma Protein Binding | ~52% | [5] |

| Primary Metabolic Enzyme | CYP3A4 | [3][4][5] |

| Minor Metabolic Enzyme | CYP2D6 | [3][4][5] |

| Bioavailability (ER vs IR) | ~76% | |

| Excretion Routes | Feces (~53%), Urine (~43%) | [8] |

| Unchanged Drug in Excreta | 38% (Feces), 24% (Urine) | [4] |

Upadacitinib Metabolite Profile

Early-stage research has focused on identifying and characterizing the metabolites of Upadacitinib to assess their potential contribution to the drug's efficacy and safety.

Major Metabolites and Activity

In a human radiolabeled study, a single main metabolite was identified in plasma, which is formed through mono-oxidation, followed by glucuronidation.[6][7] This primary metabolite is considered inactive and accounts for approximately 13% of the total drug-related material in plasma.[6] To date, no active metabolites of Upadacitinib have been identified.[3][4] The pharmacological activity of Upadacitinib is therefore attributed to the parent molecule.[4]

Quantitative Plasma Profile

The relative concentrations of Upadacitinib and its main metabolite in plasma are detailed below.

| Component | Percentage of Total Plasma Radioactivity | Reference |

| Upadacitinib (Parent Drug) | ~79% | [6][7] |

| Main Metabolite | ~13% | [6] |

Key Experimental Protocols

This section outlines the methodologies employed in early-stage research to characterize the metabolism and quantification of Upadacitinib.

In Vitro Metabolism Studies

In vitro experiments are essential for identifying the enzymes responsible for a drug's metabolism.

Objective: To identify the primary CYP450 enzymes involved in the metabolism of Upadacitinib.

Methodology:

-

Incubation: Upadacitinib is incubated with human liver microsomes, which contain a rich supply of CYP enzymes.

-

Cofactors: The reaction mixture is supplemented with NADPH, a necessary cofactor for CYP enzyme activity.

-

Enzyme Inhibition: To identify specific CYP contributions, parallel incubations are performed in the presence of selective chemical inhibitors for major CYP isoforms (e.g., ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6).

-

Analysis: Following incubation, the reaction is stopped, and the mixture is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Endpoint: The rate of disappearance of the parent drug (Upadacitinib) is measured. A significant reduction in metabolism in the presence of a specific inhibitor indicates the involvement of that enzyme. For Upadacitinib, such studies confirmed CYP3A4 as the primary metabolizing enzyme, with a minor role for CYP2D6.[2][5][9]

Human Mass Balance Study

Objective: To determine the absorption, metabolism, and excretion routes of Upadacitinib in humans.

Methodology:

-

Dosing: A single oral dose of radiolabeled Upadacitinib (e.g., containing ¹⁴C) is administered to healthy volunteers.

-

Sample Collection: Blood, plasma, urine, and feces are collected at predetermined intervals over a period sufficient to ensure capture of nearly all radioactivity (typically 7-10 days).

-

Radioactivity Measurement: The total radioactivity in all collected samples is quantified using liquid scintillation counting or accelerator mass spectrometry. This determines the percentage of the dose excreted via urine and feces.

-

Metabolite Profiling: Samples (plasma, urine, and feces extracts) are analyzed by LC-MS/MS and radiochromatography to separate and identify the parent drug and its metabolites.

-

Structural Elucidation: The structures of the detected metabolites are determined using high-resolution mass spectrometry (HRMS) and NMR spectroscopy if necessary. This type of study confirmed that Upadacitinib is eliminated through a combination of metabolism and direct excretion of the parent drug.[4][8]

Bioanalytical Method for Quantification in Plasma

A robust and sensitive bioanalytical method is required for pharmacokinetic studies. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the standard for quantifying Upadacitinib in biological matrices.[10]

Methodology:

-

Sample Preparation: Upadacitinib and an internal standard (IS), such as fedratinib, are extracted from plasma.[10] Common techniques include:

-

Protein Precipitation: Adding a solvent like acetonitrile (B52724) to the plasma sample to precipitate proteins, followed by centrifugation to collect the supernatant containing the drug.

-

Liquid-Liquid Extraction: Using an organic solvent like ethyl acetate (B1210297) to extract the drug from the plasma under specific pH conditions.[10]

-

-

Chromatographic Separation: The extracted sample is injected into a UPLC system for separation.

-

Mass Spectrometric Detection: The separated components are ionized (typically using positive electrospray ionization) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This allows for highly selective and sensitive quantification.

The table below provides a summary of typical UPLC-MS/MS parameters for Upadacitinib analysis.

| Parameter | Description | Reference |

| Chromatography System | UPLC | [10] |

| Column | Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) | [10] |

| Mobile Phase | Acetonitrile and 0.1% formic acid in water (gradient elution) | [10] |

| Flow Rate | 0.40 mL/min | [10] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [10] |

| MRM Transition (Upadacitinib) | m/z 447.00 → 361.94 | [10] |

| Linearity Range | 1–500 ng/mL | [10] |

| Lower Limit of Quantification | 1 ng/mL | [10] |

Visualizations: Pathways and Workflows

Diagrams created using Graphviz DOT language to illustrate key processes.

Caption: The JAK-STAT signaling pathway and the inhibitory action of Upadacitinib.

Caption: Metabolic pathway of Upadacitinib via oxidation and glucuronidation.

Caption: General workflow for the bioanalysis of Upadacitinib in plasma samples.

References

- 1. Upadacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical Pharmacokinetics of Upadacitinib: Review of Data Relevant to the Rheumatoid Arthritis Indication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Upadacitinib | C17H19F3N6O | CID 58557659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What is the mechanism of action of Upadacitinib hemihydrate? [synapse.patsnap.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. pnrjournal.com [pnrjournal.com]

- 10. Development of an UPLC-MS/MS Method for the Quantitative Analysis of Upadacitinib in Beagle Dog Plasma and Pharmacokinetics Study - PMC [pmc.ncbi.nlm.nih.gov]

Upadacitinib Tartrate Target Engagement Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Upadacitinib, marketed as Rinvoq, is an oral, reversible, and selective Janus kinase (JAK) inhibitor developed for the treatment of several immune-mediated inflammatory diseases.[1][2][3] It functions as an adenosine (B11128) triphosphate (ATP)-competitive inhibitor of JAK enzymes, which are critical components of the JAK-STAT signaling pathway.[1][4] This pathway transduces signals for numerous cytokines and growth factors involved in inflammation and immune response.[3][5] The JAK family comprises four tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[2] Upadacitinib was specifically designed to exhibit greater selectivity for JAK1 over the other JAK isoforms, with the therapeutic hypothesis that this selectivity profile would optimize efficacy while minimizing off-target effects.[5][6]

This technical guide provides an in-depth overview of the core target engagement assays used to characterize the potency and selectivity of Upadacitinib. It includes a summary of quantitative data, detailed experimental protocols for key methodologies, and visualizations of critical pathways and workflows to aid researchers in understanding and applying these techniques.

Mechanism of Action: The JAK-STAT Signaling Pathway

The canonical JAK-STAT signaling cascade is initiated when a cytokine binds to its specific receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their trans-activation via phosphorylation. These activated JAKs then phosphorylate tyrosine residues on the receptor, which creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in the inflammatory response.[1][4][7] Upadacitinib exerts its therapeutic effect by competitively binding to the ATP-binding site of JAK1, thereby preventing the phosphorylation and activation of downstream STAT proteins.[1][8]

Figure 1: Upadacitinib's inhibition of the JAK1-STAT signaling pathway.

Quantitative Data Summary

The potency and selectivity of Upadacitinib are quantified through various in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the drug required to inhibit a specific biological process by 50%.

Table 1: In Vitro Enzymatic Assay Data

This table summarizes the IC50 values of Upadacitinib against isolated recombinant JAK enzymes. These assays measure the direct inhibitory effect of the compound on the kinase's enzymatic activity.

| Inhibitor | JAK1 IC50 (µM) | JAK2 IC50 (µM) | JAK3 IC50 (µM) | TYK2 IC50 (µM) | Data Source |

| Upadacitinib | 0.043 - 0.045 | 0.109 - 0.12 | 2.1 - 2.3 | 4.7 | Enzymatic Assays[1][6][7][9] |

Table 2: Cellular Assay Data

This table presents the potency of Upadacitinib in a cellular context, which reflects its activity in a more physiologically relevant environment. These assays typically measure the inhibition of cytokine-induced STAT phosphorylation.

| Inhibitor | JAK1 IC50 (µM) | JAK2 IC50 (µM) | JAK3 IC50 (µM) | TYK2 IC50 (µM) | Data Source |

| Upadacitinib | 0.014 | 0.593 | 1.82 | 2.715 | Engineered Cell Line Assays (TEL-JAK)[6][10] |

Note: IC50 values can vary between studies due to differences in experimental conditions such as ATP concentration, substrate used, and specific cell lines.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of target engagement studies. Below are generalized protocols for key assays used to characterize Upadacitinib.

In Vitro Enzymatic Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase inhibition by the test compound.

Objective: To determine the IC50 value of Upadacitinib against isolated JAK1, JAK2, JAK3, and TYK2 enzymes.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

-

Peptide substrate (e.g., IRS1-tide)

-

Adenosine triphosphate (ATP)

-

Upadacitinib

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of Upadacitinib in DMSO, followed by a further dilution in Kinase Assay Buffer to the desired final concentrations. Include a DMSO-only vehicle control.

-

Reaction Setup: In a white assay plate, add the diluted Upadacitinib or vehicle control.

-

Master Mix Preparation: Prepare a master mix containing the specific JAK enzyme and its corresponding peptide substrate in Kinase Assay Buffer.

-

Kinase Reaction Initiation: Add the ATP solution to all wells to start the kinase reaction. The final reaction volume is typically 5-25 µL.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes).

-

Reaction Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and provides the necessary components (luciferase/luciferin) to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each Upadacitinib concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Figure 2: Workflow for an in vitro enzymatic kinase assay.

Cellular Phospho-STAT Assay (Flow Cytometry)

This assay measures the inhibition of cytokine-induced STAT phosphorylation within a cellular context, providing a more physiologically relevant assessment of drug potency.

Objective: To determine the IC50 of Upadacitinib for the inhibition of cytokine-induced STAT phosphorylation in a relevant cell line or primary cells.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., TF-1)

-

Upadacitinib

-

Cytokine for stimulation (e.g., IL-6 for JAK1/JAK2, IL-7 for JAK1/JAK3)

-

Cell culture medium

-

Fixation Buffer (e.g., BD Cytofix™)

-

Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer III)

-

Fluorochrome-conjugated antibodies against a cell surface marker (e.g., CD3, CD4) and phosphorylated STAT (e.g., anti-pSTAT3, anti-pSTAT5)

-

Stain Buffer (e.g., PBS with 2% FBS)

Procedure:

-

Cell Preparation: Isolate PBMCs or culture the chosen cell line. If necessary, starve the cells of cytokines to reduce basal STAT phosphorylation.

-

Compound Incubation: Pre-incubate the cells with a serial dilution of Upadacitinib or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.

-

Cytokine Stimulation: Add the appropriate cytokine to the cell suspensions to induce STAT phosphorylation. Incubate for a short period (e.g., 15-30 minutes) at 37°C. Include an unstimulated control.

-

Fixation: Immediately stop the stimulation by adding pre-warmed Fixation Buffer. Incubate for 10-15 minutes at room temperature.

-

Permeabilization: Wash the cells and then permeabilize them by adding ice-cold Permeabilization Buffer (e.g., 90% methanol) and incubating on ice for 30 minutes. This step is crucial for allowing the intracellular pSTAT antibody to access its target.

-

Staining: Wash the permeabilized cells and then stain with the fluorochrome-conjugated antibodies against cell surface markers and intracellular pSTAT. Incubate for 30-60 minutes at room temperature, protected from light.

-

Data Acquisition: Wash the cells and resuspend them in Stain Buffer. Acquire data on a flow cytometer.

-

Data Analysis: Gate on the cell population of interest using the surface marker staining. Determine the median fluorescence intensity (MFI) of the pSTAT signal. Calculate the percentage of inhibition of STAT phosphorylation for each Upadacitinib concentration relative to the stimulated vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Ex Vivo Whole Blood Phospho-STAT Assay

This assay is a powerful translational tool that measures target engagement in the most physiologically relevant matrix, whole blood, taken from subjects dosed with the inhibitor.

Objective: To assess the pharmacodynamic effect of Upadacitinib on cytokine-induced STAT phosphorylation in whole blood samples from clinical trial participants.

Materials:

-

Freshly collected whole blood in sodium heparin tubes

-

Cytokine for stimulation (e.g., IL-6, IL-7) at a working concentration

-

Lyse/Fix Buffer (e.g., BD Phosflow™ Lyse/Fix Buffer)

-

Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer III)

-

Fluorochrome-conjugated antibodies for cell population identification (e.g., anti-CD3, anti-CD14) and pSTAT detection (e.g., anti-pSTAT3, anti-pSTAT5)

-

Stain Buffer

Procedure:

-

Blood Collection: Collect whole blood from subjects at various time points post-dose.

-

Ex Vivo Stimulation: Aliquot the whole blood into tubes. Add the stimulating cytokine (e.g., 400 ng/mL IL-6) to the designated tubes and incubate at 37°C for a short duration (e.g., 10-15 minutes).[6] Leave one aliquot unstimulated as a baseline control.

-

Lysis and Fixation: Immediately add a 20-fold excess of pre-warmed Lyse/Fix Buffer to each tube to lyse red blood cells and fix the leukocytes. Incubate at 37°C for 10-15 minutes.

-

Permeabilization: Centrifuge the fixed cells, discard the supernatant, and resuspend the cell pellet in ice-cold Permeabilization Buffer. Incubate on ice for 30 minutes.

-

Staining: Wash the cells to remove the permeabilization buffer. Add the cocktail of fluorochrome-conjugated antibodies and incubate for 30-60 minutes at room temperature in the dark.

-

Data Acquisition and Analysis: Wash the stained cells and acquire data on a flow cytometer. Analyze the data as described for the cellular pSTAT assay, gating on specific leukocyte populations (e.g., lymphocytes, monocytes) to assess target engagement in different cell types. The percent inhibition of STAT phosphorylation is calculated relative to a pre-dose or placebo sample.[6]

Figure 3: Logical flow from in vitro characterization to clinical development.

Conclusion

The characterization of Upadacitinib's target engagement is a multi-faceted process that employs a suite of specialized assays. Starting with direct enzymatic inhibition assays to establish biochemical potency, researchers progress to more complex cellular and ex vivo systems to understand the drug's activity in a biological context and to establish a clear pharmacokinetic/pharmacodynamic relationship. The detailed protocols and quantitative data presented in this guide offer a framework for the rigorous evaluation of JAK inhibitors, a critical step in the development of targeted therapies for immune-mediated diseases. The consistent demonstration of potent and selective JAK1 inhibition across these assays has been fundamental to the clinical development and success of Upadacitinib.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 6. revvity.com [revvity.com]

- 7. championsoncology.com [championsoncology.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Human Whole Blood Samples [bdbiosciences.com]

- 10. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide to the Physicochemical Characteristics of Upadacitinib Tartrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Upadacitinib (B560087), a selective Janus kinase 1 (JAK1) inhibitor, is a pivotal therapeutic agent in the management of several autoimmune and inflammatory diseases. As the tartrate salt, its efficacy and manufacturability are intrinsically linked to its physicochemical properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics of Upadacitinib Tartrate, including its chemical structure, solubility, pKa, melting point, and polymorphism. Detailed experimental protocols for the determination of these properties are provided, alongside visual representations of its mechanism of action and relevant experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Chemical Identity and Structure

This compound is the tartrate salt of Upadacitinib. The chemical and physical properties are crucial for its formulation and bioavailability.

| Property | Value | Source |

| Chemical Name | (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide (2R,3R)-2,3-dihydroxybutanedioate | MedKoo |

| Molecular Formula | C₂₁H₂₅F₃N₆O₇ | PubChem[1] |

| Molecular Weight | 530.46 g/mol | MedKoo[2] |

| CAS Number | 1607431-21-9 | MedKoo[2] |

Mechanism of Action: JAK-STAT Signaling Pathway Inhibition

Upadacitinib selectively inhibits Janus Kinase 1 (JAK1), a key enzyme in the JAK-STAT signaling pathway.[3][4][5][6][7] This pathway is integral to the signaling of numerous cytokines and growth factors that are implicated in inflammation and immune responses. By blocking JAK1, Upadacitinib prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which in turn inhibits their translocation to the nucleus and subsequent modulation of inflammatory gene expression.

References

- 1. This compound anhydrous | C21H25F3N6O7 | CID 91938019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. ES2953199T3 - Upadacitinib salt compound and preparation method - Google Patents [patents.google.com]

- 4. Upadacitinib | C17H19F3N6O | CID 58557659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2020063939A1 - Crystal form of upadacitinib and preparation method and use thereof - Google Patents [patents.google.com]

- 6. data.epo.org [data.epo.org]

- 7. patents.justia.com [patents.justia.com]

Upadacitinib Tartrate: A Deep Dive into its Core Intellectual Property

For Researchers, Scientists, and Drug Development Professionals

Introduction

Upadacitinib (B560087), an oral, selective Janus kinase (JAK) inhibitor, has emerged as a significant therapeutic agent for a range of autoimmune and inflammatory diseases. Marketed as Rinvoq®, its development and commercialization are underpinned by a robust intellectual property portfolio. This technical guide provides an in-depth analysis of the core patents protecting Upadacitinib Tartrate, with a focus on its composition of matter, formulations, and methods of use. Detailed experimental methodologies and quantitative data from key studies are presented to offer a comprehensive understanding of the scientific foundation of its intellectual property.

Core Intellectual Property Landscape

AbbVie's intellectual property strategy for Upadacitinib is multi-layered, encompassing patents that cover the core molecule, specific salt forms, crystalline structures (polymorphs), pharmaceutical formulations, and methods of treating various diseases. This comprehensive patent estate provides a long period of market exclusivity.

Recent litigation has further solidified AbbVie's patent protection for Rinvoq®. Settlements with several generic manufacturers have delayed the potential market entry of generic versions of Upadacitinib in the United States until at least 2037.[1][2] These legal challenges and their outcomes underscore the strength and breadth of the patent portfolio surrounding this blockbuster drug.

Composition of Matter and Crystalline Forms

The foundational patents for Upadacitinib cover the chemical entity itself. Subsequent patents have been filed to protect specific crystalline forms of the molecule and its salts, such as the tartrate salt. These patents are critical as different polymorphic forms can affect the drug's stability, solubility, and bioavailability. For instance, patent application WO2017066775A1 discloses various solid-state forms of Upadacitinib and processes for their preparation.[3]

Mechanism of Action and In Vitro Selectivity

Upadacitinib functions as an adenosine (B11128) triphosphate (ATP)-competitive inhibitor of JAKs.[4] By binding to the ATP-binding site of the kinase, it blocks the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, thereby inhibiting the signaling of various pro-inflammatory cytokines.[4]

A key aspect of Upadacitinib's intellectual property and clinical profile is its selectivity for JAK1 over other JAK isoforms (JAK2, JAK3, and TYK2).[2][5] This selectivity is hypothesized to contribute to its favorable benefit-risk profile by minimizing off-target effects associated with the inhibition of other JAKs.[2][5][6]

Quantitative Data: In Vitro JAK Inhibition

The selectivity of Upadacitinib has been quantified in various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Kinase | Enzymatic Assay IC50 (µM) | Cellular Assay IC50 (µM) | Fold Selectivity vs. JAK1 (Cellular) |

| JAK1 | 0.043[4] | 0.014[5] | - |

| JAK2 | 0.12[4] | 0.593[5] | >40[4] |

| JAK3 | 2.3[4] | 1.82[5] | >130[4] |

| TYK2 | 4.7[4] | - | >190[4] |

Experimental Protocols

In Vitro Kinase Inhibition Assay (Biochemical)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Upadacitinib against isolated recombinant JAK enzymes.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used. A synthetic peptide substrate that can be phosphorylated by the JAK enzymes is also prepared.

-

Assay Reaction: The assay is typically performed in a 96- or 384-well plate format. Each well contains the respective JAK enzyme, the peptide substrate, and varying concentrations of Upadacitinib.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

-

Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various detection methods, such as fluorescence resonance energy transfer (FRET) or luminescence-based assays that measure the amount of ATP consumed.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the Upadacitinib concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assay for JAK Inhibition

Objective: To assess the inhibitory activity of Upadacitinib on JAK signaling in a cellular context.

Methodology:

-

Cell Culture: Engineered cell lines that express specific JAK kinases or primary human cells (e.g., peripheral blood mononuclear cells) are cultured.

-

Compound Treatment: Cells are pre-incubated with various concentrations of Upadacitinib for a defined period (e.g., 1-2 hours).

-

Cytokine Stimulation: The cells are then stimulated with a specific cytokine known to activate the JAK-STAT pathway of interest (e.g., IL-6 for JAK1, GM-CSF for JAK2, IL-2 for JAK1/3).

-